![molecular formula C15H12F5NO2S B2867526 2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide CAS No. 2180764-92-3](/img/structure/B2867526.png)
2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
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Overview
Description
The compound “2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common structural motif in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a trifluoromethyl group attached to the phenyl ring. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Pharmaceutical Research: Inhibitor Development
This compound has potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors. The structural features of the compound, such as the difluoro and trifluoromethyl groups, can enhance binding affinity and selectivity towards target enzymes. For instance, similar structures have been studied for their inhibitory activity against human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis and a target for antimalarial chemotherapy .
Material Science: Epoxy Modification
In material science, this compound could be used to modify the functional groups of cured epoxy thin films. The presence of the sulfonamide group allows it to act as a blocking reagent, potentially improving the material’s resistance to environmental factors or altering its electrical properties .
Mechanism of Action
Target of Action
It is suggested that the compound may have a high affinity for multiple receptors , which could indicate a broad spectrum of biological activities.
Mode of Action
The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs . This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.
Biochemical Pathways
The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability
Result of Action
The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially developing it into a drug candidate .
properties
IUPAC Name |
2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYEIGCJAHTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
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